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Compound of Interest

Compound Name:

4-[2-Hydroxy-3-[(1-

methylethyl)amino]propoxy]benzal

dehyde

Cat. No.: B193001 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Metoprolol EP Impurity C,

a significant process-related impurity and potential degradation product of the widely used

beta-blocker, Metoprolol. This document collates critical information on its chemical identity,

synthesis, and analytical characterization, presenting it in a structured format to support

research, development, and quality control activities.

Chemical Identity and Physicochemical Properties
Metoprolol EP Impurity C is chemically known as 4-[(2RS)-2-hydroxy-3-[(1-

methylethyl)amino]propoxy]benzaldehyde. It is also recognized by several synonyms, including

Metoprolol USP Related Compound C and Bisoprolol EP Impurity L.[1][2] The presence of this

aldehydic impurity is carefully monitored during the manufacturing process of Metoprolol to

ensure the final drug product's purity, safety, and efficacy.[3]

A summary of its key chemical and physical properties is presented in Table 1.
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Property Value Reference(s)

Chemical Name

4-[(2RS)-2-hydroxy-3-[(1-

methylethyl)amino]propoxy]be

nzaldehyde

[1][4]

Synonyms

Metoprolol USP Related

Compound C, Bisoprolol EP

Impurity L

[1][2]

CAS Number
29122-74-5 (free base),

1956321-87-1 (HCl salt)
[1][2][5][6][7]

Molecular Formula C13H19NO3 [4][6]

Molecular Weight 237.29 g/mol [4][8]

Appearance White to off-white solid N/A

Solubility Soluble in Methanol, DMSO [9]

Formation and Synthesis
Metoprolol EP Impurity C can arise during the synthesis of Metoprolol or as a degradation

product.[2] Its formation is primarily linked to the starting materials and intermediates used in

the manufacturing process.

A patented method for the synthesis of Metoprolol EP Impurity C involves a three-step process

starting from 4-hydroxybenzaldehyde.[10]

Synthetic Pathway
The synthesis of Metoprolol EP Impurity C, as outlined in patent CN102746169A, is depicted

below.[10]
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Step 1: Epoxidation

Step 2: Amination Step 3: Final Product Formation

4-Hydroxybenzaldehyde (I)

4-(2,3-Epoxypropoxy)benzaldehyde (II)+ Epichlorohydrin

Epichlorohydrin

Intermediate (III)+ Isopropylamine

Isopropylamine

Metoprolol EP Impurity CRemoval of excess Isopropylamine

Click to download full resolution via product page

Synthesis of Metoprolol EP Impurity C.

Experimental Protocol for Synthesis (Generalized)
The following is a generalized protocol based on the principles described in the available

literature.[10]

Step 1: Synthesis of 4-(2,3-Epoxypropoxy)benzaldehyde (Intermediate II)

Dissolve 4-hydroxybenzaldehyde in a suitable solvent (e.g., ethanol).

Add epichlorohydrin to the reaction mixture.

Slowly add a base (e.g., sodium hydroxide) while maintaining the reaction temperature.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, quench the reaction and extract the product with an organic solvent.

Purify the crude product to obtain Intermediate II.

Step 2: Synthesis of Intermediate III
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React Intermediate II with an excess of isopropylamine.

The reaction can be carried out with or without a solvent at a controlled temperature.

Monitor the reaction by TLC.

Step 3: Formation of Metoprolol EP Impurity C

Upon completion of the reaction in Step 2, remove the excess isopropylamine under reduced

pressure.

The resulting residue is purified, typically by column chromatography, to yield Metoprolol EP

Impurity C.

Analytical Characterization and Control
The identification and quantification of Metoprolol EP Impurity C are crucial for the quality

control of Metoprolol. A variety of analytical techniques are employed for its characterization.[2]

Commercial suppliers of the reference standard typically provide a comprehensive Certificate

of Analysis including data from these methods.[4][6]

High-Performance Liquid Chromatography (HPLC)
HPLC is the most common method for the detection and quantification of Metoprolol EP

Impurity C.[2] While specific validated methods are proprietary, a general HPLC protocol can

be outlined.
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Parameter Typical Conditions

Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase

A mixture of an aqueous buffer (e.g., phosphate

buffer) and an organic modifier (e.g., acetonitrile

or methanol) in isocratic or gradient mode.

Flow Rate 1.0 mL/min

Column Temperature Ambient or controlled (e.g., 30 °C)

Detector UV at a suitable wavelength (e.g., 225 nm)

Injection Volume 10-20 µL

Spectroscopic Characterization
Spectroscopic methods are essential for the structural elucidation and confirmation of

Metoprolol EP Impurity C.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed

information about the molecular structure. A Chinese patent reports the following ¹H NMR

data for the free base in DMSO-d₆: δ 9.87 (s, 1H), 7.70-7.71 (d, 2H), 6.97-6.98 (d, 2H), 4.22-

4.23 (d, 1H), 4.1 (s, 1H), 3.97-3.98 (m, 2H), 2.97-2.98 (m, 1H), 2.83-2.84 (m, 1H), 2.53-2.54

(m, 1H), 2.21 (s, 1H), 1.06-1.07 (dd, 6H).[11]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and

fragmentation pattern. The patent reports a mass-to-charge ratio (m/z) of 238 [M+H]⁺ for the

protonated molecule.[11]

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in

the molecule, such as the hydroxyl (-OH), amine (-NH), aldehyde (-CHO), and ether (C-O-C)

groups.

Experimental Workflow for Impurity Profiling
The general workflow for identifying and quantifying Metoprolol EP Impurity C in a drug

substance or product is illustrated below.
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Sample Preparation
(Metoprolol API or Formulation)

HPLC/UPLC Analysis

Peak Detection and Integration

Comparison with Reference Standard
(Metoprolol EP Impurity C)

Quantification of Impurity

Reporting and Specification Check
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Impurity profiling workflow.

Pharmacological and Toxicological Profile
As of the current literature review, there is no publicly available data specifically detailing the

pharmacological or toxicological properties of Metoprolol EP Impurity C. Impurities in

pharmaceutical products are controlled to levels that are considered safe based on qualification

thresholds established by regulatory guidelines such as those from the International Council for

Harmonisation (ICH). The qualification of an impurity involves assessing the available

toxicological data to justify its permitted level in the final drug product. For impurities that are

also significant metabolites, their safety is often inferred from the non-clinical and clinical

studies of the drug substance itself. However, for process impurities that are not metabolites,
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separate toxicological studies may be required if they are present above the qualification

threshold.

Conclusion
Metoprolol EP Impurity C is a critical quality attribute in the manufacturing of Metoprolol. A

thorough understanding of its chemical properties, formation pathways, and analytical methods

for its control is essential for ensuring the quality and safety of the final pharmaceutical product.

This guide provides a foundational resource for professionals involved in the research,

development, and quality assurance of Metoprolol. The use of qualified reference standards

and validated analytical methods is paramount for the accurate monitoring and control of this

impurity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Metoprolol EP Impurity C: A Comprehensive Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b193001#what-is-metoprolol-ep-impurity-c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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